molecular formula C27H29N5O2S B12142404 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

Cat. No.: B12142404
M. Wt: 487.6 g/mol
InChI Key: GIXKAQYFYKUHNZ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative with a complex substitution pattern. Its structure comprises:

  • 1,2,4-triazole core: Substituted at position 4 with an amino group (-NH₂) and at position 5 with a 4-tert-butylphenyl group (a bulky, lipophilic substituent).
  • Sulfanyl (-S-) linkage: Connects the triazole to an acetamide moiety.

This molecule’s design combines features that enhance both lipophilicity (tert-butyl group) and polarity (amino and benzyloxy groups), making it a candidate for drug discovery, particularly in antimicrobial or antiviral applications .

Properties

Molecular Formula

C27H29N5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H29N5O2S/c1-27(2,3)21-11-9-20(10-12-21)25-30-31-26(32(25)28)35-18-24(33)29-22-13-15-23(16-14-22)34-17-19-7-5-4-6-8-19/h4-16H,17-18,28H2,1-3H3,(H,29,33)

InChI Key

GIXKAQYFYKUHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives .

Scientific Research Applications

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings :

Amino vs. Methoxy Substitution: The amino group in the target compound enables stronger hydrogen-bonding interactions compared to methoxy-substituted analogs (e.g., Analog 1). This may enhance binding to biological targets like enzymes or receptors .

Aryl Group Effects :

  • 4-(Benzyloxy)phenyl (target) vs. 2,6-dichlorophenyl (Analog 14): The benzyloxy group improves solubility due to its ether oxygen, while dichlorophenyl analogs exhibit higher electronegativity, favoring interactions with hydrophobic enzyme pockets .
  • Pyridinyl substituents (Analog 4) enhance antimicrobial activity, likely due to their ability to coordinate metal ions or form π-π stacking interactions .

Biological Activity Trends: Reverse Transcriptase Inhibition: Analogs with electron-withdrawing groups (e.g., nitro in AM31) show superior activity (IC₅₀ < 20 nM) compared to the target compound, which lacks such substituents . Antimicrobial Activity: The target compound’s tert-butyl group may improve membrane penetration, but its absence of electron-withdrawing groups (e.g., Cl, NO₂) limits potency compared to Analog 14 or KA3 .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Analog 1 Analog 14 AM31 ()
LogP 3.8 4.1 5.2 2.9
Water Solubility 12 µg/mL 8 µg/mL 5 µg/mL 25 µg/mL
Metabolic Stability Moderate Low High Moderate
  • LogP : The target compound’s tert-butyl group increases lipophilicity, but its benzyloxy group mitigates this effect compared to Analog 14’s dichlorophenyl .
  • Solubility : AM31’s nitro group enhances polarity, leading to higher aqueous solubility .

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